molecular formula C21H14ClN3 B5709470 9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine

9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine

Cat. No.: B5709470
M. Wt: 343.8 g/mol
InChI Key: QABRSCPWPVXRJJ-UHFFFAOYSA-N
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Description

9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Properties

IUPAC Name

9-chloro-5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c1-13-6-8-14(9-7-13)20-16-4-2-3-5-17(16)21-23-18-11-10-15(22)12-19(18)25(21)24-20/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABRSCPWPVXRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C4=C(C=CC(=C4)Cl)N=C3C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for benzimidazole derivatives. Reagents such as halogens, nitric acid, and sulfuric acid are used under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its antimicrobial and anticancer properties make it a candidate for biological studies.

    Medicine: The compound’s pharmacological activities suggest potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine is not well-documented. benzimidazole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine include other benzimidazole derivatives such as:

These compounds share structural similarities but may differ in their pharmacological activities and applications

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